molecular formula C11H12O4 B052023 3,4-Dimethoxycinnamic acid CAS No. 2316-26-9

3,4-Dimethoxycinnamic acid

Cat. No. B052023
CAS RN: 2316-26-9
M. Wt: 208.21 g/mol
InChI Key: HJBWJAPEBGSQPR-GQCTYLIASA-N
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Description

Synthesis Analysis

The synthesis of 3,4-Dimethoxycinnamic acid involves specific reactions and conditions. For instance, one study discusses the synthesis of copper(II) complexes of 3,4-dimethoxycinnamic acid and their investigation through spectroscopic methods (Zoroddu & Berardi, 1989). Another study explores a one-pot synthesis method for Ethyl 3,4-Dimethoxycinnamic using veratraldehyde and diethyl malomate (Zeng, 2008).

Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxycinnamic acid has been studied extensively. For example, its crystal structure and photomechanical behavior were analyzed to understand the correlation between molecular motion and solid-state topochemical reactions (Mishra et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of 3,4-Dimethoxycinnamic acid are diverse. One research highlights the metal-cinnamic acids interactions and the antimicrobial activity of its copper(II) complexes (Zoroddu & Berardi, 1989). Another study examines the effects of 3,4-dimethoxycinnamic acid derivatives on the aggregation of alpha-synuclein, a protein related to neurological disorders (Barinova et al., 2020).

Physical Properties Analysis

The physical properties of 3,4-Dimethoxycinnamic acid, such as its melting point, solubility, and crystalline form, are crucial for its applications. The crystal chemistry and photomechanical behavior study provide insights into its physical properties (Mishra et al., 2015).

Scientific Research Applications

  • Photomechanical Behavior : A study by Mishra et al. (2015) explored the photomechanical properties of 3,4-dimethoxycinnamic acid, highlighting its varying photochemical and photomechanical properties in different polymorphic forms (Mishra, Mukherjee, Ramamurty, & Desiraju, 2015).

  • Neurobiology : Barinova et al. (2020) tested derivatives of 3,4-dimethoxycinnamic acid for their ability to inhibit the aggregation of α-synuclein, a protein associated with Parkinson's disease, finding some derivatives effective (Barinova, Melnikova, & Мuronetz, 2020).

  • Nutritional Bioavailability : Farrell et al. (2012) investigated the pharmacokinetics of 3,4-dimethoxycinnamic acid in human plasma following coffee consumption and its membrane transport characteristics (Farrell, Gómez-Juaristi, Poquet, Redeuil, Nagy, Renouf, & Williamson, 2012).

  • Enzymology : Gramatica, Ranzi, and Manitto (1981) studied the stereochemistry and enzymatic specificity of 3,4-dimethoxycinnamic acid's decarboxylation by Saccharomyces cerevisiae (Gramatica, Ranzi, & Manitto, 1981).

  • Inflammation and Pharmacology : Ballesteros et al. (1995) synthesized derivatives from 3,4-dimethoxycinnamic acid and evaluated their potential as inhibitors of inflammatory mediators (Ballesteros, Sanz, Úbeda, Miranda, Iborra, Payá, & Alcaraz, 1995).

  • Antimicrobial Activity : Zoroddu and Berardi (1989) synthesized and investigated copper(II) complexes of 3,4-dimethoxyhydrocinnamic acid, assessing their antimicrobial activity (Zoroddu & Berardi, 1989).

  • Coffee Extracts and Neurodegenerative Diseases : Medvedeva et al. (2022) explored how hydroxycinnamic acid derivatives from coffee extracts, including 3,4-dimethoxycinnamic acid, prevent amyloid transformation of alpha-synuclein, which is relevant for neurodegenerative diseases like Parkinson's (Medvedeva, Kitsilovskaya, Stroylova, Sevostyanova, Saboury, & Muronetz, 2022).

  • Thermodynamics : Matos, Monte, and Hillesheim (2001) focused on the standard molar enthalpies of combustion of 3,4-dimethoxycinnamic acid among other similar compounds (Matos, Monte, & Hillesheim, 2001).

Safety And Hazards

3,4-Dimethoxycinnamic acid is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

3,4-Dimethoxycinnamic acid has been studied for its antioxidant, anti-inflammatory, and hypolipidemic properties . It has potential applications in conditions involving inflammation, oxidative stress, lipidemic deregulation, and degenerative conditions .

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBWJAPEBGSQPR-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016475
Record name (E)-3,4-Dimethoxycinnamic acid
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Molecular Weight

208.21 g/mol
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Physical Description

Solid
Record name 3-(3,4-Dimethoxyphenyl)-2-propenoic acid
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Product Name

3,4-Dimethoxycinnamic acid

CAS RN

14737-89-4, 2316-26-9
Record name trans-3,4-Dimethoxycinnamic acid
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Record name 3,4-Dimethoxycinnamic acid, (E)-
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Record name 3,4-DIMETHOXYCINNAMIC ACID
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Record name (E)-3,4-Dimethoxycinnamic acid
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Record name 3,4-dimethoxycinnamic acid
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Record name (E)-3',4'-dimethoxycinnamic acid
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Record name 3,4-DIMETHOXYCINNAMIC ACID, (E)-
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Record name 3-(3,4-Dimethoxyphenyl)-2-propenoic acid
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Melting Point

180 - 181.5 °C
Record name 3-(3,4-Dimethoxyphenyl)-2-propenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034315
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,930
Citations
PB Andrade, R Leitão, RM Seabra, MB Oliveira… - Food chemistry, 1998 - Elsevier
Thirteen green Coffea canephora var. robusta and seven green Coffea arabica coffee beans from different geographical origins were analysed by HPLC/diode-array detector for …
Number of citations: 57 www.sciencedirect.com
P Theodosis-Nobelos, G Papagiouvannis, EA Rekka - Antioxidants, 2023 - mdpi.com
A series of thiomorpholine and cinnamyl alcohol derivatives, conjugated with cinnamic acid-containing moieties, such as ferulic acid, sinapic acid and 3,4-dimethoxycinnamic acid, were …
Number of citations: 4 www.mdpi.com
A Enoki, Y Yajima, MH Gold - Phytochemistry, 1981 - Elsevier
The white rot fungus Phanerochaete chrysosporium metabolized 3,4-dimethoxycinnamic acid in shaking and nitrogen sufficient cultures. Metabolites identified included 3-(3,4-…
Number of citations: 25 www.sciencedirect.com
H He, L Qin, Y Zhang, M Han, J Li, Y Liu, K Qiu… - Analytical …, 2019 - ACS Publications
Low-molecular-weight (low-MW) compounds have many essential functions in biological processes, and the molecular imaging of as many low-MW compounds as possible is critical for …
Number of citations: 69 pubs.acs.org
MK Mishra, A Mukherjee, U Ramamurty, GR Desiraju - IUCrJ, 2015 - scripts.iucr.org
A new monoclinic polymorph, form II (P21/c, Z = 4), has been isolated for 3,4-dimethoxycinnamic acid (DMCA). Its solid-state 2 + 2 photoreaction to the corresponding α-truxillic acid is …
Number of citations: 49 scripts.iucr.org
FB WITTMER, LC RAIFORD - The Journal of Organic Chemistry, 1945 - ACS Publications
The presence of hydroxyl as a nuclear substituentin an aromatic aldehyde, however, often causes it to resist oxidation (2). For example, 4-hydroxybenzaldehyde and protocatechuic …
Number of citations: 19 pubs.acs.org
I Zanyatkin, Y Stroylova, S Tishina… - Phytotherapy …, 2017 - Wiley Online Library
Neurodegenerative diseases are associated with accumulation of amyloid‐type protein misfolding products. Prion protein (PrP) is known for its ability to aggregate into soluble …
Number of citations: 24 onlinelibrary.wiley.com
M Rychlicka, N Niezgoda, A Gliszczyńska - Catalysts, 2020 - mdpi.com
The interesterification reaction of egg-yolk phosphatidylcholine (PC) with ethyl ester of 3,4-dimethoxycinnamic acid (E3,4DMCA) catalyzed by Novozym 435 in hexane as a reaction …
Number of citations: 15 www.mdpi.com
GR Desiraju, R Kamala, BH Kumari… - Journal of the Chemical …, 1984 - pubs.rsc.org
It has been shown that the presence of a methylenedioxy substituent in a planer aromatic molecule tends to favour its crystallisation in highly overlapped structures. Thus, in a series of …
Number of citations: 32 pubs.rsc.org
GR Desiraju, JC Calabrese, RL Harlow - … Section B: Structural …, 1991 - scripts.iucr.org
A survey of the 11691 P1 crystal structures in the Cambridge Structural Database shows that 1166 have Z= 4. Of these, a mere 20 have local pseudo-centers of symmetry relating the …
Number of citations: 45 scripts.iucr.org

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